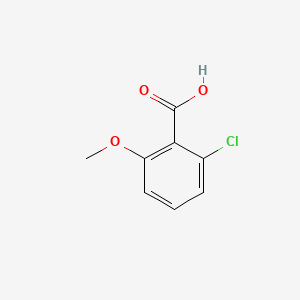

2-Chloro-6-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUOHBAJZQDTICO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40186296 | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3260-89-7 | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3260-89-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003260897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40186296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.876 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methoxybenzoic acid CAS number and properties

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides in-depth information on the core properties, synthesis, applications, and handling of this compound, a key building block in modern organic and medicinal chemistry.

Compound Identification and Core Properties

This compound is a substituted aromatic carboxylic acid. Its unique substitution pattern, featuring a carboxylic acid group flanked by a chlorine atom and a methoxy group, imparts specific reactivity and steric hindrance that make it a valuable intermediate in targeted synthesis.

CAS Number : 3260-89-7[1][2][3]

Molecular Formula : C₈H₇ClO₃[1][2][3]

Synonyms : 6-Chloro-o-anisic acid

Physicochemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Molecular Weight | 186.59 g/mol | [1][2][3] |

| Appearance | Solid / Crystalline powder | [1][4] |

| Boiling Point | 304 °C | [4] |

| Melting Point | 112-116 °C | [5] |

| Purity | Typically ≥96% | [3] |

Spectroscopic Profile

Understanding the spectroscopic signature of this compound is fundamental for reaction monitoring and quality control. The expected spectral characteristics are derived from its molecular structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet, while the methoxy group will be a sharp singlet around 3.9 ppm. The carboxylic acid proton will be a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show eight distinct signals for each carbon atom in the unique electronic environments of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (~165-170 ppm), the aromatic carbons attached to the chlorine and methoxy groups, and the methoxy carbon (~55-60 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a broad absorption band for the O-H stretch of the carboxylic acid (typically 2500-3300 cm⁻¹). A sharp, strong peak for the C=O (carbonyl) stretch will be present around 1700 cm⁻¹. C-O stretching from the methoxy group and the carboxylic acid will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the fingerprint region.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 186. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak at m/z 188, which is a definitive indicator of the presence of a single chlorine atom.

Synthesis and Reactivity

Synthetic Pathways

The synthesis of this compound is not trivial due to the specific arrangement of substituents. Common strategies often involve the functionalization of a pre-existing benzene ring. While specific, high-yield methods for this exact molecule are proprietary, analogous syntheses for similar compounds, such as 2-chloro-6-methylbenzoic acid, provide insight into viable routes.[6] These can include:

-

Ortho-lithiation: Directed ortho-metalation of a precursor like 2-chlorobenzoic acid, followed by quenching with an appropriate electrophile, is a powerful technique for introducing substituents at specific positions.[6][7]

-

Nucleophilic Aromatic Substitution (SₙAr): Starting with a di-halogenated precursor, such as 2,6-dichlorobenzonitrile, selective substitution with sodium methoxide can yield the methoxy group, followed by hydrolysis of the nitrile to the carboxylic acid.

-

From Anilines: A Sandmeyer reaction on a corresponding 2-chloro-6-methoxyaniline could be used to introduce the carboxylic acid functionality via a nitrile intermediate, though this route can suffer from low yields.[6]

The logical flow of a generalized synthesis is depicted below.

Caption: Generalized synthetic workflow for this compound.

Chemical Reactivity

The reactivity of this compound is governed by its three functional groups. The steric hindrance from the ortho-substituents plays a significant role in modulating the reactivity of the carboxylic acid.

Caption: Primary reaction sites of this compound.

-

Carboxylic Acid Group: This is the most reactive site for standard transformations like esterification (with alcohols), amidation (with amines, often requiring coupling agents like DCC or EDC), and reduction to the corresponding benzyl alcohol using strong reducing agents like LiAlH₄.

-

Chloro Group: The chlorine atom can be substituted via nucleophilic aromatic substitution under harsh conditions or, more commonly, participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds.

-

Aromatic Ring: The ring can undergo electrophilic aromatic substitution, although the existing substituents will direct incoming electrophiles to specific positions and may deactivate the ring.

Applications in Research and Drug Development

This compound is a valuable building block, particularly in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

-

Pharmaceutical Intermediates: Its structure is incorporated into various molecular scaffolds. Its use as a "Protein Degrader Building Block" suggests it is a component in the synthesis of PROTACs (Proteolysis-targeting chimeras) or molecular glues, which are cutting-edge modalities in drug discovery.[3] Analogous substituted benzoic acids are crucial for developing treatments for a range of conditions.[8]

-

Oncology Research: Substituted anilines and benzoic acids are foundational to the synthesis of targeted cancer therapies. For example, the related compound 2-Chloro-6-Methylaniline is a key intermediate for the leukemia drug Dasatinib.[9] This highlights the importance of this class of compounds in creating kinase inhibitors and other oncology agents.

-

Fungicidal Compounds: The molecule is used in the synthesis of novel fungicides, demonstrating its utility beyond pharmaceuticals in the broader chemical industry.[4]

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).

Recommended Handling Protocol

This protocol is designed to ensure user safety and experimental integrity.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield (EN166 standard).[11]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or butyl rubber). Change gloves immediately if contamination occurs.[12]

-

Body Protection: Wear a flame-retardant lab coat. Ensure clothing fully covers exposed skin.

-

-

Handling Procedures:

-

Storage:

-

Disposal:

-

Dispose of waste material and empty containers in accordance with local, regional, and national regulations for hazardous chemical waste.

-

Experimental Protocol: Synthesis of Methyl 2-Chloro-6-methoxybenzoate

This protocol details a standard Fisher esterification, a fundamental reaction for this compound. The causality behind each step is explained to ensure a robust and reproducible outcome.

Objective: To convert this compound to its corresponding methyl ester.

Materials:

-

This compound (1.0 eq)

-

Methanol (MeOH), anhydrous (large excess, acts as solvent and reagent)

-

Sulfuric acid (H₂SO₄), concentrated (catalytic amount, 0.1 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

Step-by-Step Methodology

-

Reaction Setup:

-

Action: Add this compound (e.g., 5.0 g) and a magnetic stir bar to a dry round-bottom flask.

-

Causality: A dry flask is crucial to prevent the introduction of water, which would shift the esterification equilibrium back towards the starting materials, reducing the yield.

-

-

Reagent Addition:

-

Action: In the fume hood, add anhydrous methanol (e.g., 50 mL) to the flask and stir until the solid is mostly dissolved. Place the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 0.25 mL).

-

Causality: Methanol is used in large excess to drive the reaction equilibrium towards the product side (Le Châtelier's principle). Sulfuric acid is the proton source that catalyzes the reaction by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic. The addition is done in an ice bath because the dissolution of sulfuric acid is highly exothermic.

-

-

Reaction Execution:

-

Action: Attach a condenser to the flask and heat the mixture to reflux (approx. 65°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate without evaporating the solvent. TLC is an essential analytical tool to visually confirm the conversion of the more polar carboxylic acid to the less polar ester product.

-

-

Work-up and Neutralization:

-

Action: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water. Carefully add saturated sodium bicarbonate solution portion-wise until effervescence ceases (pH ~8).

-

Causality: Quenching in ice water precipitates the organic ester. The sodium bicarbonate neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt, which facilitates its removal from the organic product.

-

-

Extraction and Purification:

-

Action: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL). Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Causality: Ethyl acetate is an effective solvent for extracting the ester. The brine wash removes residual water from the organic layer. Magnesium sulfate is a drying agent that removes trace amounts of water. Rotary evaporation removes the volatile solvent to yield the crude product.

-

-

Final Product:

-

Action: The resulting oil or solid is the crude methyl 2-chloro-6-methoxybenzoate. Further purification can be achieved by column chromatography or distillation if required.

-

Causality: This final step isolates the desired product, which can then be characterized by spectroscopic methods (NMR, IR) to confirm its identity and purity.

-

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. indiamart.com [indiamart.com]

- 5. chembk.com [chembk.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. lgcstandards.com [lgcstandards.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-6-methoxybenzoic Acid

<

This guide provides a comprehensive, technically-grounded protocol for the synthesis of 2-chloro-6-methoxybenzoic acid, a valuable building block in pharmaceutical and agrochemical research. The selected method, Directed ortho-Metalation (DoM), is presented with a focus on causal relationships between procedural steps and reaction outcomes, ensuring both scientific rigor and accessibility for researchers new to organometallic chemistry.

Introduction: The Significance of this compound

This compound is a substituted aromatic carboxylic acid.[1][2][3] Its structural motifs are frequently incorporated into biologically active molecules. The strategic placement of the chloro, methoxy, and carboxylic acid groups allows for diverse downstream chemical modifications, making it a versatile starting material in the synthesis of complex target molecules.

Synthetic Strategy: The Power and Precision of Directed ortho-Metalation (DoM)

For the synthesis of this compound, Directed ortho-Metalation (DoM) stands out as a highly regioselective and efficient method.[4][5] This strategy overcomes the limitations of classical electrophilic aromatic substitution, which would typically yield a mixture of ortho and para products.

The "Why" Behind DoM:

The core principle of DoM lies in the use of a directing metalation group (DMG) on the aromatic ring.[4][5] In our synthesis, the methoxy group of the starting material, 3-chloroanisole, serves as the DMG. The heteroatom (oxygen) of the methoxy group coordinates to a strong organolithium base, typically n-butyllithium (n-BuLi). This coordination brings the base into close proximity to the ortho-protons, facilitating their abstraction and the formation of a thermodynamically stable aryllithium intermediate.[4][5][6][7] Subsequent quenching with an electrophile, in this case, carbon dioxide (from dry ice), introduces the carboxylic acid group specifically at the ortho position.[8]

Safety First: Handling Pyrophoric Reagents

The primary hazard in this synthesis is the use of n-butyllithium (n-BuLi), a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[8][9][10] Strict adherence to safety protocols is paramount.

Essential Safety Measures:

-

Inert Atmosphere: All reactions involving n-BuLi must be conducted under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware and anhydrous solvents.[9][11]

-

Personal Protective Equipment (PPE): Wear a fire-retardant lab coat, safety glasses, and appropriate chemical-resistant gloves.[10][12]

-

Quenching Station: Have a beaker of dry ice or isopropanol readily available to quench any unused or spilled reagent.[13][14]

-

Never Work Alone: Always have a trained colleague present when handling pyrophoric reagents.[11]

Detailed Experimental Protocol

This protocol outlines the step-by-step synthesis of this compound from 3-chloroanisole.

Materials and Reagents

| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 3-Chloroanisole | 142.58 | 5.0 g | 35.1 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 15.4 mL | 38.6 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |

| Dry Ice (solid CO₂) | 44.01 | ~50 g | - |

| Diethyl ether | 74.12 | 100 mL | - |

| 1 M Hydrochloric acid (HCl) | 36.46 | As needed | - |

| Saturated sodium chloride solution (Brine) | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer.

-

Initial Charging: Under a positive pressure of nitrogen, add 3-chloroanisole (5.0 g, 35.1 mmol) and anhydrous THF (100 mL) to the flask via syringe.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this low temperature to prevent side reactions and ensure the stability of the aryllithium intermediate.

-

ortho-Lithiation: Slowly add n-butyllithium (15.4 mL of a 2.5 M solution in hexanes, 38.6 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The addition of the organolithium is exothermic. A slow addition rate is critical for temperature control. After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.

-

Carboxylation (Quenching): Crush dry ice into small pieces and quickly add it in several portions to the reaction mixture. A vigorous reaction will occur as the aryllithium reacts with the carbon dioxide.[8] Continue stirring and allow the mixture to warm to room temperature overnight.

-

Work-up:

-

Once at room temperature, cautiously quench the reaction with 50 mL of water.

-

Transfer the mixture to a separatory funnel and wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material.

-

Acidify the aqueous layer to a pH of ~2 with 1 M HCl. This protonates the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or toluene) to obtain pure this compound.

Mechanistic Rationale and Workflow Visualization

The success of this synthesis hinges on the principles of Directed ortho-Metalation. The methoxy group acts as a Lewis base, coordinating with the Lewis acidic lithium of n-BuLi, directing the deprotonation to the adjacent ortho position.

Experimental Workflow Diagram

Caption: A flowchart illustrating the key stages of the synthesis.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of this compound. By understanding the underlying principles of Directed ortho-Metalation and adhering to stringent safety protocols, researchers can confidently and efficiently produce this valuable chemical intermediate. The provided step-by-step protocol and mechanistic insights serve as a solid foundation for both beginners and experienced chemists in the field of organic synthesis.

References

- 1. This compound | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H7ClO3) [pubchemlite.lcsb.uni.lu]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 5. baranlab.org [baranlab.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 9. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]

- 10. research.uga.edu [research.uga.edu]

- 11. enhs.uark.edu [enhs.uark.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 2-Chloro-6-methoxybenzoic acid, a key chemical intermediate with significant applications in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, analytical methodologies, and its role as a versatile building block in organic chemistry.

Introduction: The Significance of this compound

This compound, a substituted aromatic carboxylic acid, possesses a unique arrangement of functional groups that makes it a valuable precursor in the synthesis of complex organic molecules. The presence of a carboxylic acid, a chloro group, and a methoxy group on the benzene ring imparts specific reactivity and physical characteristics that are leveraged in various synthetic strategies. Its structural features are particularly relevant in the development of novel pharmaceutical compounds, where precise molecular architecture is paramount for biological activity.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvents and reaction conditions, influencing reaction kinetics, purification strategies, and formulation development.

Below is a summary of the key physicochemical data for this compound:

| Property | Value | Source(s) |

| IUPAC Name | This compound | [PubChem][1] |

| CAS Number | 3260-89-7 | [Sigma-Aldrich][2] |

| Molecular Formula | C₈H₇ClO₃ | [PubChem][3] |

| Molecular Weight | 186.59 g/mol | [PubChem][3] |

| Appearance | White to off-white solid | [ChemicalBook][4] |

| Melting Point | 141 °C | [ChemicalBook][4] |

| Boiling Point (Predicted) | 304.6 ± 22.0 °C | [ChemicalBook][4] |

| pKa (Predicted) | 2.87 ± 0.10 | [ChemicalBook][4] |

| Solubility | Soluble in chloroform and methanol. | [ChemicalBook][5] |

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three primary functional groups: the carboxylic acid, the chloro substituent, and the methoxy group. The interplay of their electronic and steric effects dictates the compound's behavior in various chemical transformations.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a range of reactions, including:

-

Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester. This reaction is fundamental for creating derivatives with altered solubility and for protecting the carboxylic acid group during subsequent synthetic steps.[6]

-

Amide Formation: The carboxylic acid can be activated, for instance, by conversion to an acyl chloride, which then readily reacts with primary or secondary amines to form amides.[7] This is a crucial reaction in the synthesis of many biologically active compounds.

Reactions Involving the Aromatic Ring

The substituents on the benzene ring influence its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

-

Electrophilic Aromatic Substitution: The methoxy group is an activating, ortho-, para-directing group, while the chloro and carboxylic acid groups are deactivating, meta-directing groups. The overall outcome of electrophilic substitution reactions will depend on the specific reaction conditions and the nature of the electrophile.[8][9]

-

Nucleophilic Aromatic Substitution: The presence of the electron-withdrawing chloro group can facilitate nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of additional activating groups.

Analytical Methodologies: Ensuring Purity and Identity

Accurate and reliable analytical methods are essential for confirming the identity and purity of this compound. This section provides an overview of the key analytical techniques and a detailed experimental protocol for purity determination by High-Performance Liquid Chromatography (HPLC).

Spectroscopic Analysis

Spectroscopic techniques are invaluable for the structural elucidation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule. Key expected signals include those for the methoxy protons, the aromatic protons, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Reveals the number and types of carbon atoms present. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C-Cl stretching.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, as well as fragment ions resulting from the cleavage of specific bonds.[10][11]

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound.

This protocol outlines a general method for the purity analysis of this compound. Optimization may be required based on the specific instrumentation and impurities present.

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | A standard HPLC system with a UV detector |

| Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and water with an acidifier (e.g., 0.1% phosphoric acid or formic acid). A common starting point is a gradient or isocratic mixture.[12] |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (e.g., 220 nm or 254 nm) |

| Injection Volume | 10 µL |

Procedure:

-

Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to prepare a stock solution of known concentration.

-

Sample Preparation: Prepare a sample solution of this compound in the same solvent as the standard solution at a similar concentration.

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: Determine the purity of the sample by comparing the peak area of the main component in the sample chromatogram to the peak area of the standard. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Visualization of Key Information

Visual aids are crucial for understanding the structure and properties of this compound.

Chemical Structure

Caption: Chemical structure of this compound.

Conceptual Workflow for Purity Analysis

Caption: Conceptual workflow for HPLC purity analysis.

Conclusion

This compound is a chemical compound with significant potential in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its well-defined physicochemical properties, combined with a versatile reactivity profile, make it an attractive starting material for the synthesis of more complex molecules. The analytical methods outlined in this guide provide a robust framework for ensuring the quality and identity of this important intermediate, thereby supporting the integrity of the research and development process.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604) [hmdb.ca]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 3260-89-7 [amp.chemicalbook.com]

- 5. 2-Methoxybenzoic acid | 529-75-9 [chemicalbook.com]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. theusajournals.com [theusajournals.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. scienceready.com.au [scienceready.com.au]

- 12. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: Molecular Structure, Weight, and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of 2-Chloro-6-methoxybenzoic acid, a key chemical intermediate. As a substituted benzoic acid derivative, its specific arrangement of chloro, methoxy, and carboxylic acid functional groups dictates its reactivity and utility as a building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical sectors. This document will elucidate its fundamental molecular characteristics, providing a foundation for its application in advanced research and development.

Molecular Structure and Chemical Identity

The precise spatial arrangement of atoms and functional groups in this compound is fundamental to its chemical behavior. The molecule consists of a benzene ring substituted at positions 2, and 6 with a chloro group, and a methoxy group, respectively, and a carboxylic acid group at position 1. This ortho-substitution pattern creates steric and electronic effects that influence its reactivity.

Key identifiers and structural representations are crucial for unambiguous identification in literature, patents, and chemical databases. The standard representations include the IUPAC name, CAS Registry Number, and line-based notations like SMILES and InChI.

Chemical Identifiers

A summary of the key identifiers for this compound is presented below for quick reference.[1][2]

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 3260-89-7[1][2] |

| Molecular Formula | C₈H₇ClO₃[1][2] |

| SMILES | COC1=C(C(=CC=C1)Cl)C(=O)O[1] |

| InChI | InChI=1S/C8H7ClO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11)[1][2] |

| InChIKey | JUOHBAJZQDTICO-UHFFFAOYSA-N[1][2] |

2D Molecular Structure

The two-dimensional structure illustrates the connectivity of the atoms within the molecule.

Caption: 2D structure of this compound.

Molecular Weight and Elemental Composition

The molecular weight is a critical parameter for stoichiometric calculations in chemical synthesis. It is determined by the sum of the atomic weights of its constituent atoms.

| Property | Value |

| Molecular Weight | 186.59 g/mol [1][2] |

| Monoisotopic Mass | 186.0083718 Da[1] |

The elemental composition of the molecule is broken down as follows:

| Element | Symbol | Count | Atomic Mass (amu) | Mass Percentage |

| Carbon | C | 8 | 12.011 | 51.50% |

| Hydrogen | H | 7 | 1.008 | 3.78% |

| Chlorine | Cl | 1 | 35.453 | 19.00% |

| Oxygen | O | 3 | 15.999 | 25.72% |

Role in Synthetic Chemistry

This compound is not typically an end-product but rather a versatile intermediate. The carboxylic acid group can be readily converted into other functional groups such as esters, amides, or acid chlorides. The chloro and methoxy groups on the aromatic ring influence the regioselectivity of further electrophilic aromatic substitution reactions and can be targets for nucleophilic substitution or demethylation, respectively.

This strategic placement of functional groups makes it a valuable precursor for creating more complex molecular scaffolds, a common requirement in the synthesis of novel pharmaceutical agents and other specialty chemicals.

Caption: Synthetic utility of this compound.

Physicochemical and Safety Data

Understanding the physicochemical properties of a compound is essential for predicting its behavior in various chemical and biological systems. This includes its lipophilicity (XLogP3) and its potential for hydrogen bonding.

| Computed Property | Value | Source |

| XLogP3 | 1.2 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with certain hazards. It is classified as toxic or harmful if swallowed, and can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Caption: Key GHS hazard classifications.

Conclusion

This compound is a well-defined chemical compound with a molecular weight of 186.59 g/mol .[1][2] Its structure, characterized by ortho-substituted chloro, methoxy, and carboxylic acid groups, makes it a valuable and reactive intermediate in organic synthesis. A thorough understanding of its molecular properties, as detailed in this guide, is the first step for scientists and researchers aiming to leverage its synthetic potential in drug discovery and materials science.

References

A Senior Application Scientist's Guide to the Research Applications of 2-Chloro-6-methoxybenzoic Acid

Executive Summary

2-Chloro-6-methoxybenzoic acid is a strategically substituted aromatic carboxylic acid that serves as a highly versatile and valuable building block in modern chemical research. Its unique structural arrangement, featuring a sterically hindered carboxylic acid flanked by a deactivating, ortho-directing chlorine atom and an activating, ortho-para-directing methoxy group, imparts a nuanced reactivity profile. This guide provides an in-depth technical analysis of its core applications, moving beyond simple cataloging to explore the causal relationships between its structure and its utility. We will dissect its role as a foundational scaffold in the development of novel pharmaceuticals and agrochemicals, and as a key intermediate in advanced organic synthesis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important molecule.

Introduction: Understanding the Core Asset

This compound (CAS No: 3260-89-7) is more than a simple chemical intermediate; it is a carefully designed synthetic tool.[1][2] The interplay between its three functional components—the carboxylic acid, the chloro substituent, and the methoxy substituent—creates a platform for diverse and controlled chemical transformations. The chloro group acts as both a steric shield and a potential leaving group or site for metal-catalyzed cross-coupling reactions. The methoxy group modulates the electronic properties of the aromatic ring and can influence reaction regioselectivity. The carboxylic acid is a primary handle for derivatization into esters, amides, and other functional groups. Understanding this intrinsic reactivity is paramount to unlocking its full potential.

Chemical and Physical Properties

A foundational understanding begins with the molecule's basic properties, which dictate handling, storage, and reaction conditions.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 3260-89-7 | [1][2] |

| Molecular Formula | C₈H₇ClO₃ | [1][2] |

| Molecular Weight | 186.59 g/mol | [1][2] |

| Physical Form | Solid, granular or crystalline powder | [2][3] |

| Boiling Point | 304 °C | [3] |

Reactivity Profile: A Molecule of Strategic Functionality

The utility of this compound stems from its distinct reactive zones. The strategic placement of substituents governs the accessibility and reactivity of each site, allowing for selective chemical modifications.

Caption: Key reactive zones of this compound.

Core Application: Pharmaceutical Research & Development

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[4] The specific substitution pattern of this compound makes it an attractive starting point for synthesizing novel therapeutic agents, particularly in the areas of anti-inflammatory and analgesic medicine.[5][6] Its derivatives have been explored for a range of biological activities, including anticancer and antimicrobial properties.[4][7]

Role as a Scaffold for Bioactive Molecules

The molecule serves as a rigid framework to which pharmacophores can be attached. The carboxylic acid provides a convenient anchor point for amide or ester linkages, which are common motifs in drug molecules for interacting with biological targets or improving pharmacokinetic properties. The substituted aromatic ring allows for fine-tuning of lipophilicity, electronic properties, and metabolic stability—critical parameters in drug design.

Synthetic Workflow: Synthesis of a Novel Amide Derivative

The following workflow illustrates how this compound can be elaborated into a more complex, biologically relevant molecule. This process is fundamental in fragment-based drug discovery and lead optimization campaigns.

Caption: General workflow for synthesizing amide derivatives.

Experimental Protocol: Amide Synthesis via Acyl Chloride

This protocol provides a self-validating system for the reliable synthesis of amide derivatives, a cornerstone reaction in medicinal chemistry.

Objective: To synthesize N-benzyl-2-chloro-6-methoxybenzamide.

Materials:

-

This compound (1.0 eq)

-

Thionyl chloride (SOCl₂) (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Benzylamine (1.1 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Methodology:

-

Activation: To a solution of this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Causality: Thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acyl chloride, priming it for nucleophilic attack. The reaction is performed at 0 °C to control the exothermic reaction.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Work-up 1: Remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acyl chloride is used immediately in the next step.

-

Trustworthiness: Acyl chlorides are moisture-sensitive. Using the crude product directly prevents decomposition and maximizes yield.

-

-

Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

-

Reaction: Add the benzylamine solution dropwise to the acyl chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Causality: Benzylamine acts as the nucleophile. Triethylamine is a non-nucleophilic base that scavenges the HCl byproduct, driving the reaction to completion.

-

-

Work-up 2: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Self-Validation: The washing steps remove unreacted amine (HCl wash), unreacted starting acid (NaHCO₃ wash), and salts (brine wash), simplifying purification.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Core Application: Agrochemical Synthesis

The presence of halogen and methoxy groups on an aromatic ring is a common feature in many active agrochemicals, including herbicides and fungicides.[8] These groups can enhance binding to target enzymes and modulate environmental persistence and bioavailability. This compound is explicitly noted for its application in creating fungicidal synthetic compounds.[3] Its structural isomer, 2-chloro-4-methoxybenzoic acid, is used in formulating both herbicides and fungicides, suggesting a broad utility for this substitution pattern in agrochemistry.[5]

Structure-Activity Relationship Insights

In agrochemical design, the precise arrangement of substituents is critical. The chloro group often contributes to the molecule's herbicidal or fungicidal activity and can block sites of metabolic degradation, increasing the compound's half-life in the field. The methoxy group can be crucial for target recognition and can be metabolically cleaved in the target organism to reveal a more active phenol derivative.

Core Application: A Versatile Building Block in Organic Synthesis

Beyond its direct path to bioactive molecules, this compound is a valuable building block for constructing more complex molecular architectures.[9][10] Its functional handles allow it to be incorporated into multi-step synthetic sequences, providing access to a wide range of chemical structures.

Logical Pathways for Molecular Elaboration

The molecule's functional groups serve as orthogonal synthetic handles, enabling a variety of transformations that can be performed selectively. This allows for the strategic construction of complex target molecules.

Caption: Synthetic pathways originating from this compound.

Future Outlook & Emerging Research

The potential of this compound is far from exhausted. Emerging areas of research where this building block could provide significant value include:

-

Fragment-Based Drug Discovery (FBDD): Its relatively small size and defined functionality make it an ideal candidate for FBDD screening libraries to identify initial hits against novel protein targets.

-

Materials Science: As a substituted benzoic acid, it could be explored as a monomer for creating specialty polymers, liquid crystals, or metal-organic frameworks (MOFs) with unique thermal or electronic properties.

-

Novel Catalysis: The molecule could serve as a ligand precursor in organometallic chemistry, where the electronic and steric properties could be tuned to develop new catalysts.

Conclusion

This compound is a potent and versatile tool in the modern chemist's arsenal. Its value lies not in a single application, but in its capacity as a foundational building block for a multitude of research endeavors. From the rational design of new pharmaceuticals and agrochemicals to the intricate construction of complex organic molecules, its strategic combination of functional groups provides a reliable and adaptable platform for innovation. The methodologies and applications detailed in this guide serve as a blueprint for researchers to harness the full synthetic potential of this key chemical intermediate.

References

- 1. This compound | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 3. m.indiamart.com [m.indiamart.com]

- 4. preprints.org [preprints.org]

- 5. chemimpex.com [chemimpex.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 8. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. proceedings.blucher.com.br [proceedings.blucher.com.br]

- 10. Green synthesis of building blocks, drug candidates and fine chemicals by barochemistry: application of high pressure in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-6-methoxybenzoic Acid: A Strategic Building Block for Complex Molecule Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-6-methoxybenzoic acid has emerged as a highly versatile and strategic building block in modern organic synthesis. Its unique trifunctional arrangement—a directing carboxylate group, an activating methoxy group, and a synthetically labile chlorine atom—provides chemists with a powerful tool for constructing complex molecular architectures. This guide delves into the core reactivity, mechanistic underpinnings, and field-proven applications of this reagent. We will explore its pivotal role in directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. This document serves as a technical resource, offering not only theoretical insights but also detailed, actionable protocols for laboratory application.

Physicochemical Properties and Structural Attributes

This compound is a solid at room temperature, possessing the key structural features that define its synthetic utility. The interplay between the carboxyl, methoxy, and chloro substituents governs its reactivity.

| Property | Value | Source |

| CAS Number | 3260-89-7 | |

| Molecular Formula | C₈H₇ClO₃ | [1] |

| Molecular Weight | 186.59 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| SMILES | COC1=C(C(=CC=C1)Cl)C(=O)O | [1] |

| InChI Key | JUOHBAJZQDTICO-UHFFFAOYSA-N | [1] |

The Causality of Reactivity: A Mechanistic Perspective

The synthetic power of this compound stems from the predictable and often synergistic influence of its three functional groups. Understanding this electronic and steric landscape is crucial for designing effective synthetic strategies.

-

The Carboxylic Acid/Carboxylate Group: This is arguably the most influential functional group. In the presence of a strong base like an organolithium reagent, it is deprotonated to form a lithium carboxylate. This carboxylate is a powerful Directed Metalation Group (DMG) . It coordinates to the lithium cation of the organolithium base, delivering the base to the proximal C6 position for deprotonation (lithiation).[2][3][4] This effect allows for exquisitely regioselective functionalization that would be difficult to achieve with standard electrophilic aromatic substitution.

-

The Methoxy Group: The -OCH₃ group is also a well-known DMG, capable of directing lithiation to its ortho positions.[5] In this molecule, it reinforces the directing effect of the carboxylate group towards the C6 position. Furthermore, its electron-donating nature through resonance activates the aromatic ring, influencing its overall reactivity.

-

The Chlorine Atom: The chloro substituent serves as a versatile synthetic handle. As a halogen, it provides a reactive site for one of the most powerful C-C and C-Heteroatom bond-forming methodologies in modern synthesis: palladium-catalyzed cross-coupling reactions .[6][7][8] While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems featuring electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) can effectively activate the C-Cl bond for oxidative addition to the palladium center.[7]

The synergy of these groups allows for a sequential functionalization strategy: first, using the carboxylate and methoxy groups to direct C-H activation at a specific position, followed by leveraging the C-Cl bond for a cross-coupling reaction, or vice-versa.

Key Synthetic Transformations

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a cornerstone application of this building block, enabling precise functionalization adjacent to the directing group.[5] The reaction proceeds by treating the unprotected benzoic acid with a strong lithium amide or alkyllithium base, which first deprotonates the carboxylic acid and then, guided by the resulting carboxylate, removes a proton from the C6 position to form a dianionic intermediate. This potent nucleophilic intermediate can then be trapped with a wide variety of electrophiles.

The general workflow involves the deprotonation of unprotected 2-methoxybenzoic acid using reagents like s-BuLi/TMEDA at low temperatures (-78 °C), which leads to exclusive deprotonation at the position ortho to the carboxylate.[2][3][4] This principle is directly applicable to the this compound system, where the combined directing effects of the carboxylate and methoxy groups strongly favor lithiation at the C5 position.

Caption: Workflow for Directed ortho-Metalation (DoM).

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond is a prime site for constructing new bonds, most notably through Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) cross-coupling reactions. These reactions are fundamental to the synthesis of biaryls and arylamines, motifs prevalent in pharmaceuticals.

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is critical for achieving high yields with the less reactive aryl chloride substrate.[7]

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling.

Detailed Experimental Protocols

The following protocols are representative methodologies grounded in established chemical principles. Researchers should perform their own optimization based on their specific substrates and equipment.

Protocol 1: Directed ortho-Metalation and Quench with an Aldehyde

This protocol describes the C5-lithiation of this compound and subsequent reaction with an electrophilic aldehyde.

Materials:

-

This compound (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

sec-Butyllithium (s-BuLi) (2.2 equiv, solution in cyclohexanes)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.2 equiv)

-

Electrophile (e.g., Benzaldehyde, 1.5 equiv)

-

Saturated aqueous NH₄Cl solution

-

1 M HCl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound.

-

Dissolve the acid in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add TMEDA, followed by the dropwise addition of s-BuLi over 15 minutes, maintaining the temperature at -78 °C. The formation of the dianion is typically indicated by a color change.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Add a solution of the electrophile (benzaldehyde) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid

This protocol details the palladium-catalyzed coupling of the chloro-substituent with phenylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Phenylboronic acid (1.5 equiv)

-

Pd(OAc)₂ (0.02 equiv)

-

SPhos (0.04 equiv)

-

K₃PO₄ (3.0 equiv)

-

Toluene/Water (e.g., 10:1 mixture)

-

1 M HCl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

To a Schlenk flask, add this compound, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Acidify the aqueous layer to pH ~2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Application in Pharmaceutical Synthesis: A Case Study

The structural motif of substituted benzoic acids is central to numerous active pharmaceutical ingredients (APIs). For instance, the related compound 2-amino-6-methoxybenzoic acid is a starting material for the synthesis of Tasquinimod, an experimental drug investigated for various cancers.[9] The this compound building block enables access to analogous structures where the amino group is replaced by other functionalities via cross-coupling, or where the core is further elaborated using DoM chemistry, showcasing its potential in generating novel drug candidates.

Safety Information

This compound is classified as acutely toxic if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

GHS Pictogram: GHS06 (Skull and Crossbones)

-

Signal Word: Danger

-

Hazard Statement: H301 (Toxic if swallowed)

Conclusion

This compound is a quintessential example of a modern synthetic building block, offering a pre-packaged combination of directing groups and reactive handles. Its predictable reactivity in directed ortho-metalation and palladium-catalyzed cross-coupling reactions provides a reliable and efficient pathway to complex, highly substituted aromatic compounds. For researchers in drug discovery and process development, mastering the application of this reagent opens a direct route to novel chemical entities and streamlines the synthesis of valuable molecular targets.

References

- 1. This compound | C8H7ClO3 | CID 76750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Directed Ortho-Metalation of Unprotected Benzoic Acids. Methodology and Regioselective Synthesis of Useful Contiguously 3- and 6-Substituted 2-Methoxybenzoic Acid Building Blocks [organic-chemistry.org]

- 4. Directed ortho-metalation of unprotected benzoic acids. Methodology and regioselective synthesis of useful contiguously 3- and 6-substituted 2-methoxybenzoic acid building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jelsciences.com [jelsciences.com]

An In-Depth Technical Guide to 2-Chloro-6-methoxybenzoic Acid: From Discovery to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methoxybenzoic acid, a key intermediate in organic synthesis and drug discovery. The document delves into the historical context of its synthesis, rooted in the broader development of methods for preparing substituted benzoic acids. It further explores the evolution of its preparation, highlighting the pivotal role of directed ortho-metalation in achieving regioselective synthesis. The guide also examines the significance of the chloro and methoxy substituents in medicinal chemistry, providing insights into their influence on the physicochemical and pharmacological properties of bioactive molecules. Detailed synthetic protocols, comparative data, and mechanistic diagrams are included to offer a thorough understanding for researchers and professionals in the field.

Introduction: The Significance of this compound

This compound is a disubstituted benzoic acid derivative that has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realm of pharmaceuticals and agrochemicals. Its structure, featuring a carboxylic acid group flanked by a chloro and a methoxy group in the ortho positions, presents a unique combination of electronic and steric properties. These characteristics make it an important precursor for the synthesis of a variety of heterocyclic compounds and other tailored molecules with specific biological activities.

The strategic placement of the chloro and methoxy groups influences the reactivity of the aromatic ring and the acidity of the carboxylic acid. The methoxy group, being an electron-donating group, and the chloro group, an electron-withdrawing group, collectively modulate the electron density of the benzene ring, impacting its susceptibility to further substitution. This intricate interplay of functional groups provides a versatile platform for medicinal chemists to design and synthesize novel drug candidates.

Historical Perspective: The Dawn of Substituted Benzoic Acid Synthesis

Early methods for the synthesis of substituted benzoic acids often relied on multi-step sequences involving classical electrophilic aromatic substitution reactions. The directing effects of substituents on the benzene ring, categorized as ortho-, para-, or meta-directing, were a central concept in planning these syntheses.[1][2][3] For a molecule like this compound, a classical approach would have been challenging due to the difficulty in achieving the desired 2,6-disubstitution pattern with high selectivity.

The methoxy group (-OCH3) is known as an ortho-, para-director, meaning it activates the benzene ring towards electrophilic attack and directs incoming electrophiles to the positions ortho and para to it.[1][2][3] Conversely, the chloro group (-Cl) is also an ortho-, para-director, albeit a deactivating one. The carboxylic acid group (-COOH) is a meta-director. Synthesizing a molecule with this specific arrangement of substituents would have required a carefully orchestrated sequence of reactions, likely involving protection and deprotection steps, and would have often resulted in mixtures of isomers, necessitating tedious purification.

The Evolution of Synthesis: The Advent of Directed Ortho-Metalation

A paradigm shift in the synthesis of polysubstituted aromatic compounds, including this compound, came with the development of directed ortho-metalation (DoM) . This powerful technique allows for the regioselective deprotonation of an aromatic ring at the position ortho to a directing metalation group (DMG), followed by quenching with an electrophile.

The carboxylic acid group itself, or more commonly a derivative like an amide, can act as a potent DMG. The initial deprotonation of the acidic proton of the carboxylic acid by a strong organolithium base, followed by a second deprotonation at the ortho position, generates a dianion that can then react with an electrophile.

General Principle of Directed Ortho-Metalation for Substituted Benzoic Acids

The general workflow for the synthesis of ortho-substituted benzoic acids via DoM is depicted below. The process involves the in-situ generation of a lithiated species that is then trapped with an appropriate electrophile.

Caption: General workflow of Directed Ortho-Metalation.

A Modern Synthetic Protocol for this compound

A representative modern synthesis of this compound would likely start from a simpler, commercially available substituted benzoic acid and utilize a DoM strategy. For instance, starting from 2-chlorobenzoic acid, one could introduce the methoxy group at the 6-position. However, a more common and efficient approach involves the metalation of a methoxybenzoic acid derivative.

Experimental Protocol: Synthesis via Ortho-Metalation of 2-Methoxybenzoic Acid

This protocol is a representative example based on established methodologies for the synthesis of substituted benzoic acids.

-

Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel is assembled.

-

Initial Setup: The flask is charged with a solution of 2-methoxybenzoic acid in anhydrous tetrahydrofuran (THF) and cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: A solution of a strong base, such as sec-butyllithium (s-BuLi) in cyclohexane and N,N,N',N'-tetramethylethylenediamine (TMEDA), is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for a specified time to ensure complete formation of the dianion.

-

Electrophilic Quench: A chlorinating agent, such as hexachloroethane (C2Cl6), dissolved in anhydrous THF is then added dropwise to the reaction mixture at -78 °C.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is acidified with hydrochloric acid and extracted with ethyl acetate.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the base.

-

Low Temperature (-78 °C): The ortho-lithiated intermediates are often unstable at higher temperatures and can undergo side reactions. Maintaining a low temperature throughout the reaction is crucial for achieving a good yield.

-

Choice of Base (s-BuLi/TMEDA): The combination of s-BuLi and TMEDA forms a highly reactive basic complex that is effective for the deprotonation of less acidic protons on the aromatic ring. TMEDA chelates the lithium ion, increasing the basicity of the butyl anion.

-

Electrophile (Hexachloroethane): Hexachloroethane serves as a source of electrophilic chlorine. Other chlorinating agents could also be employed.

The Role of Chloro and Methoxy Groups in Drug Design

The presence of chloro and methoxy groups in a molecule can significantly influence its biological activity, pharmacokinetic properties, and overall suitability as a drug candidate. Medicinal chemists often introduce these substituents to fine-tune the properties of a lead compound.

Physicochemical Properties

| Property | Influence of Chloro Group | Influence of Methoxy Group |

| Lipophilicity | Increases lipophilicity, which can enhance membrane permeability. | Can either increase or decrease lipophilicity depending on the molecular context. |

| Electronic Effects | Electron-withdrawing (inductive effect), deactivates the ring. | Electron-donating (resonance effect), activates the ring. |

| Hydrogen Bonding | The chlorine atom is a weak hydrogen bond acceptor. | The oxygen atom is a hydrogen bond acceptor. |

| Metabolic Stability | Can block sites of metabolism, increasing the half-life of a drug. | Can be a site of metabolism (O-demethylation), which can be a route for drug clearance. |

Impact on Biological Activity

The chloro and methoxy groups can influence how a drug molecule interacts with its biological target.

-

Binding Interactions: The chloro group can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the binding pocket of a protein. The methoxy group can act as a hydrogen bond acceptor.

-

Conformational Effects: The steric bulk of these groups can influence the preferred conformation of the molecule, which can be critical for optimal binding to a receptor or enzyme.

-

Bioisosteric Replacement: The chloro and methoxy groups are often used as bioisosteres for other functional groups to improve potency, selectivity, or pharmacokinetic properties.

The strategic placement of these groups in this compound provides a scaffold that can be elaborated into a diverse range of potential drug candidates, leveraging these beneficial properties.

Conclusion

This compound, while not having a dramatic, singular discovery event, represents the culmination of over a century of progress in synthetic organic chemistry. Its synthesis has evolved from what would have been a formidable challenge using classical methods to a routine procedure with the advent of powerful techniques like directed ortho-metalation. This technical guide has provided a comprehensive overview of its historical context, modern synthetic strategies, and its significance in the field of drug discovery. For researchers and scientists, a thorough understanding of the principles behind its synthesis and the functional role of its constituent groups is essential for the continued development of novel and effective chemical entities.

References

An In-depth Technical Guide to the Safe Handling and Management of 2-Chloro-6-methoxybenzoic Acid

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Chloro-6-methoxybenzoic acid (CAS No: 3260-89-7). The protocols and recommendations outlined herein are synthesized from authoritative safety data sheets and established laboratory safety principles to ensure the well-being of personnel and the integrity of research.

Foundational Safety Profile and Hazard Assessment

This compound is a substituted benzoic acid derivative utilized in organic synthesis and as a building block in pharmaceutical research. Its chemical structure, featuring a carboxylic acid group and a chlorinated aromatic ring, dictates its reactivity and toxicological profile. A thorough understanding of its hazards is the cornerstone of a robust safety protocol.

The primary risks associated with this compound are irritation to the skin and eyes, and potential toxicity if ingested.[1][2][3] A comprehensive risk assessment must precede any handling of this material.

GHS Hazard Identification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for this compound is summarized below.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 / 4 | GHS06 / GHS07 | Danger / Warning | H301: Toxic if swallowed / H302: Harmful if swallowed[2][4] |

| Skin Corrosion/Irritation | Category 2 | GHS07 | Warning | H315: Causes skin irritation[1][3] |

| Serious Eye Damage/Irritation | Category 2 | GHS07 | Warning | H319: Causes serious eye irritation[1][3] |

| Specific target organ toxicity (single exposure) | Category 3 | GHS07 | Warning | H335: May cause respiratory irritation[2][5] |

Note: The Acute Toxicity classification varies between suppliers, with some citing Category 3 (Toxic) and others Category 4 (Harmful).[2][4] It is prudent to adopt the more stringent "Toxic" classification for risk assessment and handling purposes.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. The causality is clear: engineering controls remove the hazard at the source, while PPE protects the individual from exposure.

Engineering Controls

-

Ventilation: All manipulations of solid this compound that could generate dust must be performed in a well-ventilated area.[6][7][8] A certified chemical fume hood is required for weighing, transferring, and preparing solutions to prevent inhalation of airborne particulates.[9] Local exhaust ventilation should be used to capture dust at its source.[1][10]

-

Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of any potential exposure.[8][11] Regular testing of this equipment is mandatory.

Personal Protective Equipment (PPE)

The selection of PPE is not merely a checklist; it is a scientifically-backed system to prevent chemical contact with the body.

| Body Area | Required PPE | Standard | Rationale |

| Eyes/Face | Safety glasses with side-shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or EN166 | Protects against splashes and airborne dust, mitigating the risk of serious eye irritation (H319).[7][11][12] |

| Hands | Impervious chemical-resistant gloves (e.g., Nitrile). | 29 CFR 1910.138 | Prevents direct contact with the skin, which is essential given the H315 "Causes skin irritation" classification.[1][8][13] |

| Body | Laboratory coat; additional protective clothing as needed. | N/A | Protects skin and personal clothing from contamination.[7][12] |

| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator. | 29 CFR 1910.134 | Required if dust generation is unavoidable or if working outside of a fume hood, addressing the H335 "May cause respiratory irritation" hazard.[7][8] |

Standard Operating Procedure: Handling and Storage Protocols

Adherence to a validated, step-by-step protocol is critical for minimizing exposure and ensuring reproducible, safe science.

Experimental Workflow for Safe Handling

This protocol outlines the essential steps for safely handling solid this compound.

-

Preparation: Don all required PPE as specified in Table 2.2. Ensure the chemical fume hood is operational and the work area is clear of incompatible materials.

-

Weighing: Perform all weighing operations on a tared weigh boat or paper inside the chemical fume hood to contain any generated dust.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create dust clouds, such as dropping the material from a height.

-

Dissolution: If preparing a solution, add the solid to the solvent slowly. If necessary, cap and sonicate or stir within the fume hood.

-

Post-Handling: Tightly seal the source container. Clean any residual dust from the work surface using a damp cloth or towel, ensuring not to generate airborne dust.

-

Decontamination: Wipe down the spatula and any other contaminated equipment. Dispose of contaminated weigh boats, wipes, and gloves as hazardous waste.

-

Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the task.[1][6]

Caption: A sequential workflow for handling solid this compound.

Storage Requirements

Proper storage is a critical control point to prevent accidental reactions and degradation.

-

Container: Keep the compound in its original, tightly closed container.[6][7][8]

-

Location: Store in a dry, cool, and well-ventilated place.[6][7][8]

-

Segregation: Chemical incompatibility is a key risk. Store this compound away from:

Emergency Procedures: A Validated Response System

In the event of an exposure or spill, a rapid and correct response is critical. All personnel must be trained on these protocols.

First-Aid Measures

The immediate response to an exposure is to remove the individual from the source of contamination and provide first aid.

-

Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person feels unwell or breathing is difficult, seek immediate medical attention.[1][8]

-

Skin Contact: Immediately take off all contaminated clothing.[1] Wash the affected skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, seek medical advice.[1]

-